molecular formula C30H24N2O2 B11552407 N'-(9H-fluoren-9-ylidene)-4-[(2,4,6-trimethylphenyl)carbonyl]benzohydrazide

N'-(9H-fluoren-9-ylidene)-4-[(2,4,6-trimethylphenyl)carbonyl]benzohydrazide

Cat. No.: B11552407
M. Wt: 444.5 g/mol
InChI Key: GXJBXQQXXVJVBW-UHFFFAOYSA-N
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Description

N’-(9H-fluoren-9-ylidene)-4-[(2,4,6-trimethylphenyl)carbonyl]benzohydrazide is a complex organic compound that features a fluorenylidene group and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(9H-fluoren-9-ylidene)-4-[(2,4,6-trimethylphenyl)carbonyl]benzohydrazide typically involves the condensation reaction between 9H-fluoren-9-one and 4-[(2,4,6-trimethylphenyl)carbonyl]benzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-(9H-fluoren-9-ylidene)-4-[(2,4,6-trimethylphenyl)carbonyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce fluorenone derivatives, while reduction could yield fluorenylidene hydrazides.

Scientific Research Applications

N’-(9H-fluoren-9-ylidene)-4-[(2,4,6-trimethylphenyl)carbonyl]benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(9H-fluoren-9-ylidene)-4-[(2,4,6-trimethylphenyl)carbonyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Fluoren-9-ylidene-hydrazine: Shares the fluorenylidene group but lacks the benzohydrazide moiety.

    2-(3-chlorophenoxy)-N’-(9H-fluoren-9-ylidene)propanohydrazide: Contains a similar fluorenylidene group but with different substituents.

Uniqueness

N’-(9H-fluoren-9-ylidene)-4-[(2,4,6-trimethylphenyl)carbonyl]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C30H24N2O2

Molecular Weight

444.5 g/mol

IUPAC Name

N-(fluoren-9-ylideneamino)-4-(2,4,6-trimethylbenzoyl)benzamide

InChI

InChI=1S/C30H24N2O2/c1-18-16-19(2)27(20(3)17-18)29(33)21-12-14-22(15-13-21)30(34)32-31-28-25-10-6-4-8-23(25)24-9-5-7-11-26(24)28/h4-17H,1-3H3,(H,32,34)

InChI Key

GXJBXQQXXVJVBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)NN=C3C4=CC=CC=C4C5=CC=CC=C53)C

Origin of Product

United States

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